1-(3-Hydroxy-2-nitrophenyl)ethanone, also known as 3'-hydroxy-2'-nitroacetophenone, is an organic compound with the molecular formula and a molecular weight of 181.15 g/mol. It features a hydroxyl group and a nitro group on an aromatic ring, contributing to its unique reactivity and potential applications in various fields, including chemistry and biology . The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents.
Based on the chemical structure of the molecule, it is possible that 1-(3-Hydroxy-2-nitrophenyl)ethanone could be explored in various scientific research fields, including:
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that 1-(3-Hydroxy-2-nitrophenyl)ethanone exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, which may lead to therapeutic applications. Studies have shown that the nitro group can be reduced to form reactive intermediates that may affect cellular components, influencing biological pathways .
The synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone can be accomplished through various methods:
These methods underscore its utility in synthetic organic chemistry.
1-(3-Hydroxy-2-nitrophenyl)ethanone has numerous applications:
Interaction studies have focused on the compound's mechanism of action at the molecular level. The hydroxy and nitro groups significantly influence its reactivity, allowing it to participate in various biochemical interactions. For example, the reduction of the nitro group leads to products that may have enhanced biological activity or altered pharmacological profiles. These interactions are crucial for understanding its potential therapeutic applications .
Several compounds share structural similarities with 1-(3-Hydroxy-2-nitrophenyl)ethanone, each exhibiting unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
1-(2-Hydroxy-3-nitrophenyl)ethanone | 28177-69-7 | Hydroxy and nitro groups in different positions |
3'-Hydroxy-2'-nitroacetophenone | 53967-72-9 | Similar functional groups but distinct spatial arrangement |
4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 | Different positioning of functional groups |
1-(2-Hydroxy-5-nitrophenyl)ethanone | 1450-76-6 | Variation in hydroxyl and nitro positioning |
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone | 70978-54-0 | Incorporation of bromine affecting reactivity |
These compounds illustrate how variations in functional groups' positions can lead to differences in chemical behavior and applications, emphasizing the uniqueness of 1-(3-Hydroxy-2-nitrophenyl)ethanone within this family of compounds .